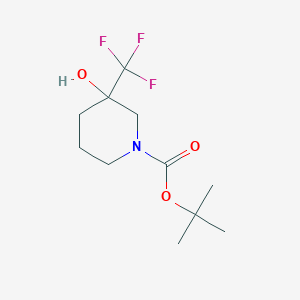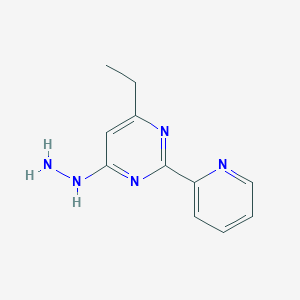
4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine
Overview
Description
4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 4-position, a hydrazinyl group at the 6-position, and a pyridinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution Reactions: The ethyl group can be introduced at the 4-position through an alkylation reaction using an appropriate alkyl halide.
Hydrazinyl Group Introduction: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Pyridinyl Group Introduction: The pyridinyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents.
Major Products
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, infectious diseases, and neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-6-amino-2-(pyridin-2-yl)pyrimidine: Similar structure but with an amino group instead of a hydrazinyl group.
4-Ethyl-6-methyl-2-(pyridin-2-yl)pyrimidine: Similar structure but with a methyl group instead of a hydrazinyl group.
4-Ethyl-6-hydrazinyl-2-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridinyl group at the 3-position.
Uniqueness
4-Ethyl-6-hydrazinyl-2-(pyridin-2-yl)pyrimidine is unique due to the presence of the hydrazinyl group, which imparts specific reactivity and potential biological activity. The combination of the pyridinyl and pyrimidine rings also provides a versatile scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
(6-ethyl-2-pyridin-2-ylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-8-7-10(16-12)15-11(14-8)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXGBKAHMNOQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=CC=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


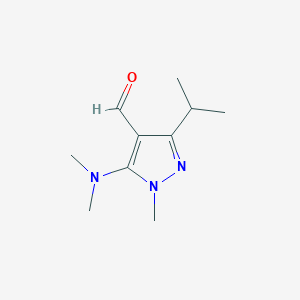
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)
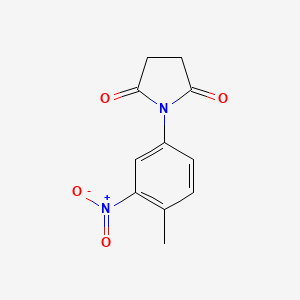
![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)
![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)
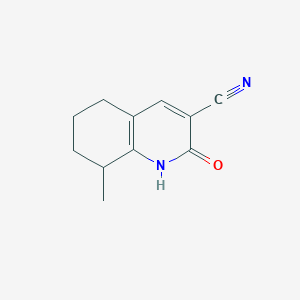
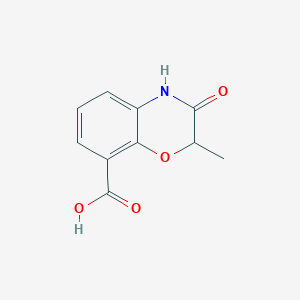
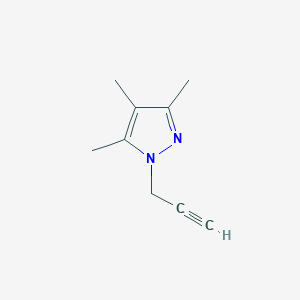
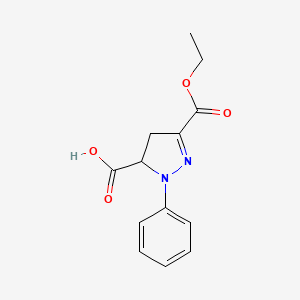
![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)
